![molecular formula C20H17D3FNO3S B602711 (±)-普拉格雷-d3(乙酸-d3) CAS No. 1127253-02-4](/img/no-structure.png)
(±)-普拉格雷-d3(乙酸-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-Prasugrel-d3(acetate-d3) is a synthetic derivative of the drug prasugrel, which is a thienopyridine antiplatelet agent used to treat acute coronary syndrome. It is a prodrug, which means that it is inactive until it is metabolized in the body to its active form. The d3-labeled form of this compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of prasugrel.
科学研究应用
血小板聚集抑制:普拉格雷以其对血小板聚集的有效抑制而闻名。它比其前身氯吡格雷更有效地阻断血小板 P2Y12 受体,这有利于预防动脉阻塞 (Wang、Zhao 和 Xu,2010).
代谢和消除:普拉格雷在人体内的代谢涉及广泛的加工,首先水解为硫代内酯,然后开环形成其活性代谢物。这个过程对其作为抗血小板剂的有效性至关重要 (Farid 等人,2007).
在急性冠状动脉综合征中的应用:普拉格雷与阿司匹林联合使用,推荐用于接受经皮冠状动脉介入治疗 (PCI) 的急性冠状动脉综合征患者,突出了其在管理心脏相关紧急情况中的重要性 (Hill 等人,2010).
不同年龄组的药代动力学:研究表明,普拉格雷的活性代谢物的药代动力学在不同年龄组中是一致的,这对于其在不同患者群体中的使用至关重要 (Small 等人,2009).
羧酸酯酶的生物转化:普拉格雷转化为其活性代谢物涉及人羧酸酯酶,这是其激活和随后抗血小板作用的重要步骤 (Williams 等人,2008).
与其他抗血小板剂的比较:研究已将普拉格雷与其他抗血小板剂(如氯吡格雷)进行比较,显示其在预防特定患者组(如糖尿病患者)的缺血事件方面具有更优异的疗效 (Angiolillo、Bates 和 Bass,2008).
作用机制
- The primary target of “(±)-Prasugrel-d3(acetate-d3)” is likely related to its antiplatelet effects. Prasugrel is a thienopyridine derivative that inhibits platelet aggregation by selectively blocking the P2Y12 receptor on platelets. This receptor is crucial for platelet activation and aggregation in response to ADP (adenosine diphosphate). By antagonizing the P2Y12 receptor, “(±)-Prasugrel-d3(acetate-d3)” reduces platelet activation and prevents thrombus formation .
- The inhibition of the P2Y12 receptor prevents platelet activation, granule release, and subsequent thrombus formation at sites of vascular injury .
- The affected pathway primarily involves platelet activation and aggregation. By blocking the P2Y12 receptor, “(±)-Prasugrel-d3(acetate-d3)” disrupts the ADP-mediated signaling cascade, inhibiting platelet activation and aggregation. Downstream effects include reduced thromboxane A2 production, decreased platelet adhesion, and prevention of clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of '(±)-Prasugrel-d3(acetate-d3)' involves the incorporation of three deuterium atoms into the Prasugrel molecule, specifically in the acetate functional group. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Prasugrel", "Deuterated acetic anhydride", "Deuterated acetic acid", "Deuterated sodium borohydride", "Deuterated methanol", "Deuterated hydrochloric acid", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of Prasugrel-d3", "Prasugrel is reacted with deuterated sodium borohydride in deuterated methanol to produce Prasugrel-d3.", "Step 2: Synthesis of (±)-Prasugrel-d3(acetate-d3)", "Prasugrel-d3 is reacted with deuterated acetic anhydride and deuterated acetic acid in the presence of deuterated hydrochloric acid to produce (±)-Prasugrel-d3(acetate-d3).", "Step 3: Purification", "The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product." ] } | |
CAS 编号 |
1127253-02-4 |
分子式 |
C20H17D3FNO3S |
分子量 |
376.46 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
150322-43-3 (unlabelled) |
同义词 |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
标签 |
Prasugrel Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。